molecular formula C9H7Br2FO2 B1409952 Methyl 2,3-dibromo-4-fluorophenylacetate CAS No. 1803817-37-9

Methyl 2,3-dibromo-4-fluorophenylacetate

Cat. No. B1409952
CAS RN: 1803817-37-9
M. Wt: 325.96 g/mol
InChI Key: AZGWAQZCQGXPBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound crystallizes in a centrosymmetric space group P-1, adopting a chair conformation with an axial aromatic substituent. The presence of two crystallographically unique rotomers in the lattice affects its photoactivity. In solution, the absorption bands in the visible region exhibit the expected behavior for o-fluoroazobenzene .


Physical And Chemical Properties Analysis

  • Microporosity : The compound displays fractional free volumes (FFVs) and surface areas (SBET) in the range of 0.169–0.216 and 211–342 m²/g, respectively .

Mechanism of Action

While the exact mechanism remains unclear, Methyl 2,3-dibromo-4-fluorophenylacetate is believed to act as a norepinephrine and dopamine reuptake inhibitor (NDRI). By increasing the presence of these neurotransmitters in the extraneuronal space, it prolongs their action. The compound’s effects on sustained attention may also involve alpha-1 adrenergic receptor activity. Notably, genetic factors related to dopamine transporter and receptor genes may play a role in its efficacy .

properties

IUPAC Name

methyl 2-(2,3-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-7(13)4-5-2-3-6(12)9(11)8(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGWAQZCQGXPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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